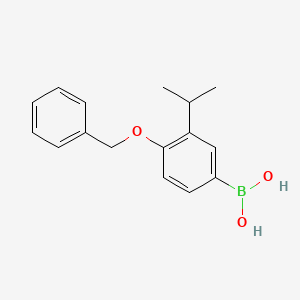
(4-(Benzyloxy)-3-isopropylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Benzyloxy)-3-isopropylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom connected to two hydroxyl groups and one carbon-based substituent. This particular compound features a benzyloxy group and an isopropyl group attached to a phenyl ring, which is further connected to a boronic acid moiety. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-3-isopropylphenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the corresponding aryl halide, such as (4-(benzyloxy)-3-isopropylphenyl) bromide.
Borylation Reaction: The aryl halide undergoes a borylation reaction with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.
Hydrolysis: The resulting boronate ester is then hydrolyzed to yield the desired boronic acid.
Industrial Production Methods
Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and reagents is crucial for cost-effective and sustainable industrial production .
Análisis De Reacciones Químicas
Types of Reactions
(4-(Benzyloxy)-3-isopropylphenyl)boronic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate
Reduction: Sodium borohydride
Substitution: Palladium catalyst, aryl or vinyl halides, base (e.g., potassium carbonate), solvent (e.g., THF)
Major Products
Oxidation: Phenols
Reduction: Hydrocarbons
Substitution: Biaryl compounds
Aplicaciones Científicas De Investigación
(4-(Benzyloxy)-3-isopropylphenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-(Benzyloxy)-3-isopropylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The boron atom in the boronic acid moiety acts as a Lewis acid, facilitating the formation of boronate esters with diols. This interaction is crucial for the compound’s role in sensing and molecular recognition .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3,5-Dichlorophenylboronic acid
Uniqueness
(4-(Benzyloxy)-3-isopropylphenyl)boronic acid is unique due to the presence of both benzyloxy and isopropyl groups on the phenyl ring. These substituents can influence the compound’s reactivity and selectivity in chemical reactions. The benzyloxy group can act as an electron-donating group, while the isopropyl group can provide steric hindrance, affecting the compound’s behavior in various applications .
Propiedades
Fórmula molecular |
C16H19BO3 |
|---|---|
Peso molecular |
270.1 g/mol |
Nombre IUPAC |
(4-phenylmethoxy-3-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C16H19BO3/c1-12(2)15-10-14(17(18)19)8-9-16(15)20-11-13-6-4-3-5-7-13/h3-10,12,18-19H,11H2,1-2H3 |
Clave InChI |
XUERJFXWUCDPEF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


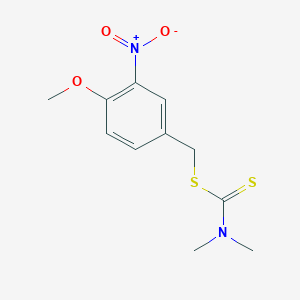
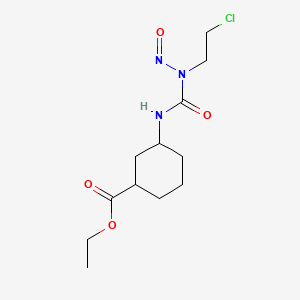
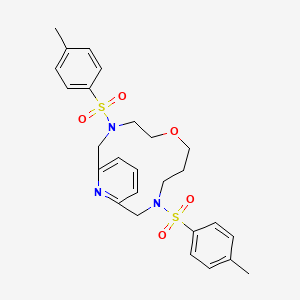
![3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B14018751.png)
![6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B14018762.png)

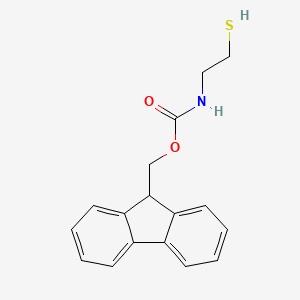

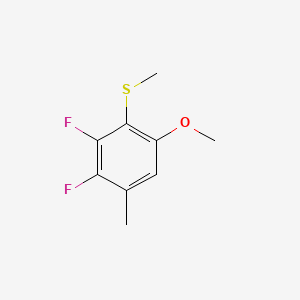
![4-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14018796.png)
![5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14018800.png)
![N-[20-[5-(4-cyclopropylpiperazin-1-yl)-2-(1-methoxyethyl)pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14018813.png)
![4-chloro-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14018825.png)

